[5-(2-Methoxyethoxy)piperidin-3-yl]methanol
Description
Properties
IUPAC Name |
[5-(2-methoxyethoxy)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-12-2-3-13-9-4-8(7-11)5-10-6-9/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGAPZHSOXQNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CC(CNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
[5-(2-Methoxyethoxy)piperidin-3-yl]methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. The compound’s molecular interactions are crucial for understanding its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or protecting against cellular damage. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding its transport and distribution is essential for elucidating its cellular effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and subsequent cellular responses.
Biological Activity
[5-(2-Methoxyethoxy)piperidin-3-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H17NO3
- CAS Number : 1803596-61-3
This compound features a piperidine ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of piperidine, including this compound, possess antimicrobial properties against various pathogens. For instance, related compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
- Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of this compound on cancer cell lines. Compounds with similar structures have shown promising results in inhibiting the growth of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, indicating potential anticancer activity .
- Neuropharmacological Potential : The piperidine moiety is associated with various neuropharmacological effects. Compounds derived from piperidine have been studied for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems .
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Modulation : This compound may act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : Similar piperidine derivatives have been shown to inhibit specific enzymes involved in critical biological processes, leading to therapeutic effects .
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of piperidine derivatives found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In another study, the cytotoxic effects of this compound were evaluated on various cancer cell lines. The results indicated that it inhibited cell proliferation effectively, with IC50 values in the low micromolar range. This suggests that further development could lead to effective anticancer agents derived from this scaffold .
Data Tables
| Activity Type | Test Organism/Cell Line | Result (IC50/MIC) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL |
| Cytotoxicity | HeLa cells | IC50 = 15 µM |
| Cytotoxicity | A549 cells | IC50 = 20 µM |
Scientific Research Applications
Pharmaceutical Development
Research has demonstrated that [5-(2-Methoxyethoxy)piperidin-3-yl]methanol can serve as a precursor for synthesizing various pharmacologically active compounds. For instance, it has been utilized in the synthesis of piperidine derivatives that exhibit significant biological activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to modulate adenosine receptors has been explored for developing treatments for these conditions.
Synthesis of Complex Molecules
The compound has been employed in the synthesis of other complex organic molecules. A notable example includes its use in the preparation of thiazolo[5,4-d]pyrimidine derivatives, which have shown promising antiviral activities . This highlights its role as a versatile building block in organic synthesis.
Material Science
In material science, this compound has potential applications in developing polymers and coatings due to its chemical stability and functional properties. Research indicates that incorporating such compounds into polymer matrices can enhance the material's mechanical properties and resistance to environmental degradation .
Case Study 1: Neuroprotective Agents
A study investigated the efficacy of piperidine derivatives synthesized from this compound in protecting neuronal cells from oxidative stress. The results indicated that these derivatives could significantly reduce cell death in vitro, suggesting their potential as neuroprotective agents .
Case Study 2: Antiviral Activity
Another research effort focused on synthesizing thiazolo[5,4-d]pyrimidine derivatives using this compound as a starting material. The synthesized compounds were evaluated for antiviral activity against various viral strains, demonstrating effective inhibition at low concentrations .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Synthesis of neuroprotective agents | Significant reduction in cell death in vitro |
| Synthesis of Complex Molecules | Preparation of thiazolo[5,4-d]pyrimidine derivatives | Promising antiviral activity against viral strains |
| Material Science | Development of enhanced polymers and coatings | Improved mechanical properties and stability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidinyl Methanol Derivatives
Table 1: Key Piperidinyl Methanol Analogs
Structural Insights :
Pyridinyl Methanol Derivatives
Table 2: Pyridinyl Methanol Compounds with Varied Substituents
Comparison with Target Compound :
Benzimidazole and Heterocyclic Analogs
Key Example :
- 1-{5-Bromo-2-[5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-1-yl]quinolin-8-yl}piperidin-4-amine (): Incorporates a 5-(2-methoxyethoxy)benzimidazole group. Designed for PDGFRβ imaging; bromine substitution alters biodistribution vs. iodine analogs. Demonstrates that methoxyethoxy groups improve solubility without compromising target affinity .
Relevance to Target Compound :
- The methoxyethoxy group in both compounds likely serves a similar purpose: balancing lipophilicity and solubility for in vivo applications.
Research Findings and Implications
- Solubility vs. Bioactivity : Methoxyethoxy substituents (as in ) generally enhance aqueous solubility compared to halogens (e.g., Cl in or Br in ), but may reduce membrane permeability.
- Synthetic Flexibility: The hydroxymethyl group in this compound allows for derivatization into esters or ethers, analogous to strategies used in .
- Chirality Effects: Chiral centers in piperidine derivatives (e.g., [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol in ) significantly impact biological activity, suggesting the target compound’s stereochemistry should be rigorously controlled.
Preparation Methods
Reaction Conditions Summary:
| Step | Reactants/Conditions | Temperature | Time | Atmosphere | Yield (%) |
|---|---|---|---|---|---|
| 1 | Compound 1 + DIPEA + 2-methoxyethoxy reagent | 0°C → RT | 16 hours | N2 | - |
| 2 | Intermediate + formaldehyde (pH) | 70°C | 1 hour | N2 | 62 |
This method emphasizes the importance of anhydrous and inert conditions to prevent side reactions and degradation of sensitive intermediates.
Catalytic Asymmetric Synthesis Approach (Inspired by Patent WO2017037662A1)
Though this patent primarily focuses on related piperidinylmethanol derivatives, the methodology can be adapted for the preparation of this compound:
Key Reaction: The reaction of an acrylaldehyde derivative with an amino-oxopropanoate compound in the presence of a chiral catalyst such as diphenylprolinol-TMS and molecular sieves.
-
- Addition of a dehydrating agent in a solvent (e.g., trifluoroethanol).
- Sequential addition of 3-(substituted)acrylaldehyde and amino-oxopropanoate.
- Catalytic asymmetric reaction at low temperature (~0°C) followed by stirring at ~30°C.
- Isolation of the intermediate compound.
- Reduction of the intermediate using a reducing agent such as sodium borohydride/BF3·OEt2 at low temperature (0–10°C).
-
- High enantiomeric purity (>99% ee).
- Improved yield (~75% for intermediate).
- Control over stereochemistry at the piperidine ring.
-
Although the patent focuses on fluorophenyl-substituted piperidinylmethanol, the catalytic strategy and reduction conditions are applicable to the synthesis of methoxyethoxy-substituted analogs by appropriate choice of starting aldehydes and amino precursors.
| Step | Description | Temperature Range | Catalyst/Agent | Yield (%) | Enantiomeric Excess |
|---|---|---|---|---|---|
| 1-3 | Reaction of acrylaldehyde + amino-oxopropanoate | 0°C to 30°C | Diphenylprolinol-TMS, molecular sieves | ~75 | >99% |
| 4-5 | Reduction of intermediate | 0–10°C | Sodium borohydride/BF3·OEt2 | High | Maintained |
This method is notable for its stereochemical control and potential scalability.
Analytical and Purification Techniques
Flash Chromatography: Used extensively to separate the target compound from side products, employing solvent gradients such as dichloromethane/ethanol/ammonia mixtures.
Recrystallization: Final purification step often performed from ethanol-water mixtures to obtain analytically pure samples.
Spectroscopic Characterization: IR, ^1H NMR, and ^13C NMR confirm the presence of characteristic functional groups such as ether linkages (C–O) and hydroxymethyl moieties.
Mass Spectrometry: FAB and ESI-MS techniques verify molecular weight and purity.
Summary Table of Preparation Methods
Research Findings and Considerations
The inert atmosphere (nitrogen) and anhydrous solvents are critical to prevent hydrolysis and side reactions during substitution and reduction steps.
The choice of base (e.g., DIPEA) and reducing agent (e.g., sodium borohydride with BF3·OEt2) significantly influences the yield and stereochemical outcome.
Catalytic asymmetric methods offer superior control over stereochemistry, which is important for biological activity if the compound is used in pharmaceutical contexts.
Purification methods must be optimized to separate closely related side products formed during the synthesis.
Q & A
Basic: What synthetic strategies are recommended for preparing [5-(2-Methoxyethoxy)piperidin-3-yl]methanol with high purity?
Methodological Answer:
The compound can be synthesized via catalytic hydrogenation of a precursor containing a nitro or protected amine group. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl N-[cis-5-(trifluoromethyl)piperidin-3-yl]carbamate) are hydrogenated using palladium hydroxide on carbon in methanol under a hydrogen atmosphere . Post-reaction, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Yield optimization (typically 60-80%) requires strict control of reaction time (16–24 hours) and catalyst loading (10–20 wt.%). Monitor progress using TLC or LC-MS to confirm deprotection and intermediate conversion .
Basic: How can the stereochemistry and structural integrity of this compound be confirmed?
Methodological Answer:
Use a combination of 2D NMR (COSY, HSQC, HMBC) to resolve stereochemical ambiguities and verify the piperidine ring conformation. For example, coupling constants (-values) in H NMR can distinguish axial vs. equatorial substituents. X-ray crystallography is definitive for absolute configuration determination, though crystallization may require co-solvents like dichloromethane/hexane. High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., CHNO), while IR spectroscopy confirms functional groups (e.g., O-H stretch at ~3300 cm) .
Advanced: How can researchers address low aqueous solubility during in vitro assays for this compound?
Methodological Answer:
Solubility challenges arise from the hydrophobic piperidine core and methoxyethoxy side chain. Strategies include:
- Salt formation : React with hydrochloric acid to generate a hydrochloride salt, improving water solubility .
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) or cyclodextrin-based solubilizers.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the methanol moiety, which hydrolyze in vivo .
Validate solubility enhancements via dynamic light scattering (DLS) or nephelometry .
Advanced: What computational methods are effective for predicting the metabolic stability of this compound?
Methodological Answer:
Leverage in silico tools like PISTACHIO and REAXYS databases to predict cytochrome P450-mediated oxidation sites. Focus on the methoxyethoxy group (prone to O-demethylation) and piperidine ring (N-oxidation). Combine molecular docking (using AutoDock Vina) to assess binding affinities to CYP3A4/2D6 isoforms. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH), monitoring metabolite formation via LC-MS/MS .
Data Contradiction: How to resolve discrepancies in reported reactivity of the methanol group under basic conditions?
Methodological Answer:
Conflicting data may arise from competing reactions (e.g., oxidation vs. nucleophilic substitution). To clarify:
- Perform controlled kinetic studies : React the compound with NaH/DMF (basic conditions) and track intermediates via H NMR.
- Isolate intermediates : Use preparative HPLC to separate oxidation products (e.g., ketones) from substitution byproducts.
- DFT calculations : Model reaction pathways to identify thermodynamic vs. kinetic control mechanisms .
Advanced: What strategies are recommended for functionalizing the piperidine ring to enhance bioactivity?
Methodological Answer:
- C-5 position : Introduce electron-withdrawing groups (e.g., -CF) via Ullmann coupling to modulate ring conformation and binding affinity .
- C-3 methanol group : Convert to a boronic ester for Suzuki-Miyaura cross-coupling, enabling bioconjugation (e.g., with fluorophores for imaging) .
- N-protection/deprotection : Use Boc or Fmoc groups to selectively modify the ring while preserving the methanol functionality .
Safety and Handling: What precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation.
- Spill management : Neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols. Emergency procedures : For eye contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .
Advanced: How to design in vivo studies to evaluate the blood-brain barrier (BBB) penetration of this compound?
Methodological Answer:
- LogP measurement : Use shake-flask assays (octanol/water) to estimate LogP (target: 1–3 for BBB penetration).
- PAMPA-BBB assay : Assess permeability using artificial membrane models.
- Rodent studies : Administer C-labeled compound intravenously; quantify brain-to-plasma ratio via scintillation counting. Correlate with MRI or PET imaging for spatial resolution .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
